molecular formula C36H24N6 B3271003 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene CAS No. 538360-77-9

1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene

Cat. No. B3271003
CAS RN: 538360-77-9
M. Wt: 540.6 g/mol
InChI Key: WITAFPXAWUERKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene, also known as TpB or terpyridine-based molecule, is a complex organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TpB is a heterocyclic compound that consists of a central benzene ring and two terpyridine moieties attached to it.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and White Light Diodes (OWLEDs)

1,3-Di(2-pyridyl)benzene ligands complexed with metal cations (such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III)) play a crucial role in OLEDs and OWLEDs. These devices emit monochromatic or white light, making them essential for displays, lighting, and optoelectronics. The photoluminescent and semiconducting properties of these complexes contribute to their efficiency and color purity .

Light-Emitting Electrochemical Cells (LEEC)

Pt(II), Ru(III), and Fe(II) complexes based on functionalized 1,3-di(2-pyridyl)benzenes find applications in LEECs. These cells combine the advantages of electrochemical and luminescent behavior, making them promising for energy-efficient lighting and displays .

High-Performance Polymer Solar Cells (PSC)

1,3-Di(2-pyridyl)benzene derivatives serve as cathode layers in PSCs. Their semiconducting properties enhance charge transport, leading to improved solar cell performance. These materials contribute to the development of sustainable energy solutions .

Redox Molecular Wires

Functionalized 1,3-di(2-pyridyl)benzenes act as redox molecular wires. Researchers utilize them to facilitate electron transfer in molecular electronic devices, sensors, and molecular-scale circuits. Their tunable electronic properties make them versatile components in nanoelectronics .

Medicinal Applications

The Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells. Additionally, its azide-substituted analogue has an intercalating effect on DNA molecules. These findings highlight the potential of terpyridine-based compounds in cancer therapy and drug delivery .

Synthetic Approaches

Various methods exist for synthesizing 1,3-di(2-pyridyl)benzenes and their derivatives. These include cyclization of bisphenylamides, catalytic conversion of 1,3-dicyanobenzenes, and cross-coupling reactions (e.g., Suzuki, Stille, and Negishi reactions). Researchers continue to explore efficient and selective synthetic routes .

Mechanism of Action

Target of Action

The primary targets of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations play a crucial role in the formation of complexes with the compound, which are of considerable practical interest .

Mode of Action

1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene, often abbreviated to Terpy or Tpy, is a tridentate ligand . It binds metals at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings . This interaction with its targets results in the formation of complexes that exhibit characteristic optical and electrochemical properties .

Biochemical Pathways

The biochemical pathways affected by 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are primarily related to its photoluminescent and semiconducting properties . The compound’s interaction with metal cations leads to the formation of complexes that can be used in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires .

Pharmacokinetics

Its solubility in most organic solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene’s action are primarily observed in its applications. For instance, its complexes are most commonly used as monochromatic organic light-emitting diodes (OLEDs) and white light diodes (OWLED) . In addition to technical applications, some representatives of similar compounds exhibit cytotoxic properties against human lung and prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene. For example, the presence of various metal cations in the environment can affect the formation of complexes . Additionally, the compound’s photophysical properties may be influenced by the presence of light and other environmental conditions .

properties

IUPAC Name

2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6/c1-3-18-37-29(10-1)31-12-6-14-33(41-31)35-23-27(16-20-39-35)25-8-5-9-26(22-25)28-17-21-40-36(24-28)34-15-7-13-32(42-34)30-11-2-4-19-38-30/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITAFPXAWUERKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CC(=C3)C4=CC(=CC=C4)C5=CC(=NC=C5)C6=CC=CC(=N6)C7=CC=CC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856074
Record name 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

538360-77-9
Record name 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Reactant of Route 2
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Reactant of Route 3
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Reactant of Route 4
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Reactant of Route 5
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Reactant of Route 6
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.